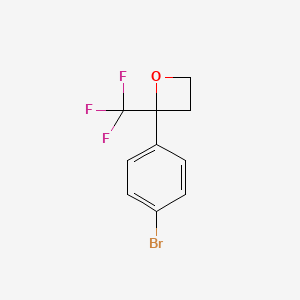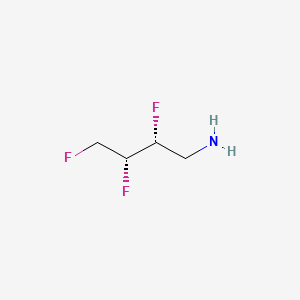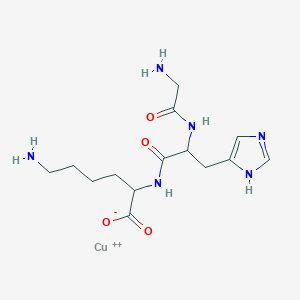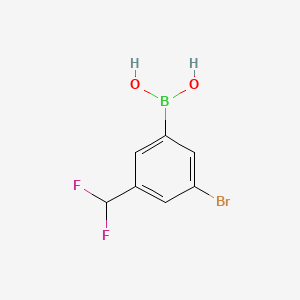![molecular formula C7H4BF5O3 B8217929 [2,4-Difluoro-3-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B8217929.png)
[2,4-Difluoro-3-(trifluoromethoxy)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,4-Difluoro-3-(trifluoromethoxy)phenyl]boronic acid: is an organoboron compound with the molecular formula C7H5BF5O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms and a trifluoromethoxy group. This compound is primarily used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,4-Difluoro-3-(trifluoromethoxy)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,4-difluoro-3-(trifluoromethoxy)iodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry:
Organic Synthesis: [2,4-Difluoro-3-(trifluoromethoxy)phenyl]boronic acid is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry:
Mechanism of Action
The primary mechanism of action for [2,4-Difluoro-3-(trifluoromethoxy)phenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The process includes oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the boronic acid, and reductive elimination to form the coupled product . This mechanism allows for the efficient formation of carbon-carbon bonds under mild conditions .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler analog without the fluorine and trifluoromethoxy substituents.
4-(Trifluoromethoxy)phenylboronic Acid: Similar structure but lacks the difluoro substitution.
2,4-Difluorophenylboronic Acid: Lacks the trifluoromethoxy group.
Uniqueness:
Properties
IUPAC Name |
[2,4-difluoro-3-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF5O3/c9-4-2-1-3(8(14)15)5(10)6(4)16-7(11,12)13/h1-2,14-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXHQGSUICNGML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)OC(F)(F)F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF5O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.91 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2R)-2-methyloxetan-2-yl]methanol](/img/structure/B8217855.png)
![tert-butyl (3S)-3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8217870.png)
![tert-Butyl (R)-(2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B8217875.png)
![tert-butyl (5S)-10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B8217879.png)

![3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B8217884.png)
![3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine;dihydrochloride](/img/structure/B8217892.png)



![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B8217919.png)
![2,3,3a,4,9,9a-Hexahydro-3-octanoyl-6-(1-propenyl)-9a-methyl-8H-furo[3,2-g][2]benzopyran-2,9-dione](/img/structure/B8217921.png)
![[(2R,3R,4S,5S)-3,5,6-tris(acetyloxy)-4-fluorooxan-2-yl]methyl acetate](/img/structure/B8217927.png)

